molecular formula C21H30N4O5S. C4H4O4 B602142 Acotiamide impurity 8 Maleate CAS No. 185105-17-3

Acotiamide impurity 8 Maleate

Katalognummer: B602142
CAS-Nummer: 185105-17-3
Molekulargewicht: 566.63
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

The synthesis of acotiamide impurity 8 maleate involves multiple steps, starting from basic raw materials such as 2,4,5-trimethoxybenzoic acid, ethyl 2-aminothiazole-4-carboxylate, and N,N-diisopropylethylenediamine. The synthetic route typically includes:

Industrial production methods follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.

Analyse Chemischer Reaktionen

Acotiamide impurity 8 maleate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Role in Drug Formulation
Acotiamide itself acts as an acetylcholinesterase inhibitor, enhancing gastrointestinal motility and alleviating symptoms associated with functional dyspepsia. The presence of impurities, including acotiamide impurity 8 maleate, is critical to monitor during the manufacturing process to ensure drug safety and efficacy. Regulatory standards necessitate the identification and quantification of impurities to comply with Good Manufacturing Practices (GMP) and to meet the requirements set by health authorities.

1.2 Quality Control
High-Performance Liquid Chromatography (HPLC) is commonly employed to detect and quantify this compound in pharmaceutical preparations. For instance, methods utilizing gradient elution with specific mobile phases have been developed to separate acotiamide from its impurities effectively. These methods are essential for maintaining the quality and consistency of acotiamide formulations .

Analytical Chemistry

2.1 Detection Methods
The detection of this compound relies on sophisticated analytical techniques such as HPLC and mass spectrometry. These methods allow for precise measurement of the impurity levels in drug products, which is vital for ensuring that they remain within acceptable limits as defined by pharmacopoeial standards.

2.2 Stability Studies
Stability studies involving acotiamide formulations often assess the degradation pathways of both the active ingredient and its impurities, including this compound. Understanding these pathways helps in optimizing storage conditions and shelf life, thereby ensuring patient safety and product efficacy.

Case Studies

Several studies have documented the clinical outcomes associated with acotiamide treatment:

  • Study on Functional Dyspepsia : A placebo-controlled trial demonstrated that acotiamide significantly improved symptom severity in patients with functional dyspepsia over four weeks . Although this study did not focus on impurities, it emphasizes the need for rigorous quality control measures during drug formulation.
  • Long-term Efficacy : Research indicated that the benefits of acotiamide persisted even after treatment cessation, suggesting a favorable long-term efficacy profile . This underlines the importance of ensuring that impurities do not adversely affect therapeutic outcomes.

Data Tables

Application AreaDescription
Pharmaceutical QualityMonitoring impurities during formulation to comply with GMP standards
Analytical TechniquesUse of HPLC for detection and quantification
Clinical EfficacyEvidence from trials showing symptom improvement in functional dyspepsia
Safety AssessmentsComprehensive evaluations required for all components in drug formulations

Wirkmechanismus

The mechanism of action of acotiamide impurity 8 maleate is not fully understood. it is believed to interact with acetylcholinesterase, an enzyme that breaks down acetylcholine . By inhibiting this enzyme, the compound may enhance acetylcholine-induced contractions and motility in the gastrointestinal tract. This mechanism is similar to that of acotiamide, which is used to treat functional dyspepsia .

Vergleich Mit ähnlichen Verbindungen

Acotiamide impurity 8 maleate can be compared with other impurities and related compounds of acotiamide:

    Acotiamide impurity 1: Similar in structure but lacks the maleate moiety.

    Acotiamide impurity 2: Contains different substituents on the thiazole ring.

    Acotiamide impurity 3: Features a different amide linkage.

The uniqueness of this compound lies in its specific structure, which includes both the thiazole ring and the maleate moiety. This combination may influence its chemical reactivity and biological activity, distinguishing it from other related compounds .

Biologische Aktivität

Acotiamide impurity 8 maleate is a derivative of acotiamide, a compound primarily used in the treatment of functional dyspepsia (FD). Understanding the biological activity of this impurity is crucial for assessing its potential effects and safety profile. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Overview of Acotiamide

Acotiamide is chemically defined as N-[2-[di(propan-2-yl)amino]ethyl]-2-[(2-hydroxy-4,5-dimethoxybenzoyl)amino]-1,3-thiazole-4-carboxamide, with the molecular formula C21H30N4O5S. It acts primarily as an acetylcholinesterase inhibitor and has been shown to enhance gastrointestinal motility by increasing acetylcholine release in the enteric nervous system. This mechanism of action is particularly relevant in treating symptoms associated with impaired gastrointestinal motility, such as bloating and early satiety.

Acotiamide and its impurities, including impurity 8 maleate, exert their biological effects through several mechanisms:

  • Acetylcholinesterase Inhibition : Acotiamide inhibits acetylcholinesterase activity, leading to increased levels of acetylcholine, which enhances gastrointestinal motility.
  • Muscarinic Receptor Antagonism : It acts on muscarinic autoreceptors in the enteric nervous system, contributing to improved gastric accommodation and motility .

Efficacy in Clinical Studies

Clinical trials have demonstrated that acotiamide significantly improves symptoms related to FD. A notable study highlighted the following results:

Endpoint Acotiamide ER 300 mg OD (N=109) Acotiamide 100 mg TID (N=110) Difference (95% CI) p-value
Primary endpoint responder rate92.66%92.73%-0.1 (-7.0, 6.8)1.0000
Elimination rate for upper abdominal bloating2.75%3.64%-3.8 (-3.8, 8.8)1.0000

These results indicate comparable efficacy between different dosing regimens of acotiamide .

Case Studies

A multicenter randomized controlled trial involving patients with FD revealed that:

  • Global Assessment : 52.2% of patients receiving acotiamide reported significant symptom relief compared to 34.8% in the placebo group (p<0.001).
  • Symptom Elimination : The elimination rate for meal-related symptoms was significantly higher in the acotiamide group (15.3%) compared to placebo (9.0%) (p=0.004) over a four-week treatment period .

Safety Profile

The safety profile of acotiamide and its impurities has been evaluated across various studies:

  • Adverse events were reported at similar rates between acotiamide and placebo groups, indicating a favorable safety profile.
  • No significant cardiovascular effects were noted during treatment .

Eigenschaften

CAS-Nummer

185105-17-3

Molekularformel

C21H30N4O5S. C4H4O4

Molekulargewicht

566.63

Aussehen

Solid Powder

Reinheit

> 95%

Menge

Milligrams-Grams

Synonyme

N-(2-(diisopropylamino)ethyl)-2-(5-hydroxy-2,4-dimethoxybenzamido)thiazoleate

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.